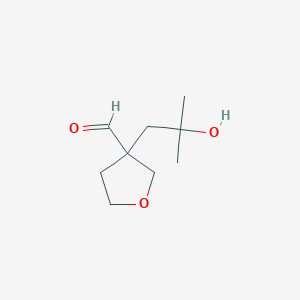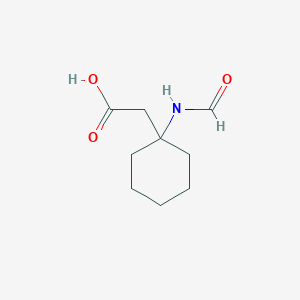
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-amino-4-fluorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate yields the corresponding hydroxy ketone intermediate. The imination of this intermediate by methylamine and subsequent rearrangement at elevated temperatures results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of commercially available and safe materials, high reaction yields, and the avoidance of toxic reagents and corrosive acids .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketone intermediates.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxy ketone intermediates, alcohol derivatives, and substituted phenylcyclohexanones .
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in its anesthetic and analgesic properties . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
3-(4-Fluorophenyl)cyclohexan-1-amine: This compound has an amine group instead of a ketone group.
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol: This compound contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one is unique due to its specific combination of an amino group, a fluorine atom, and a ketone group on the cyclohexane ring. This unique structure imparts distinct reactivity and selectivity, making it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C12H14FNO |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
2-(3-amino-4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14FNO/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4,14H2 |
InChI-Schlüssel |
YJLCIOQFIFDLHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



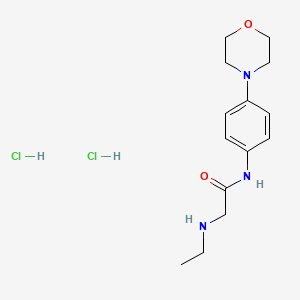
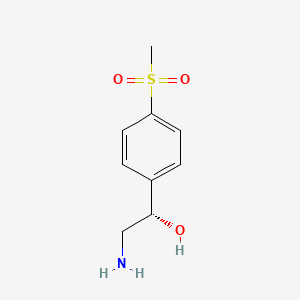
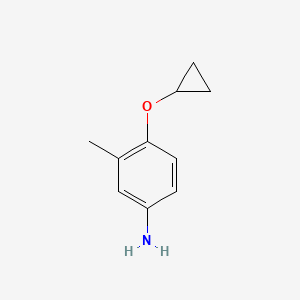
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

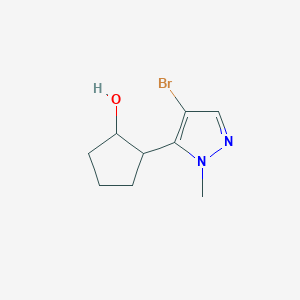


amine](/img/structure/B15272678.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)

